molecular formula C20H13N5O4 B11420175 11-methyl-7-(2-methyl-5-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

11-methyl-7-(2-methyl-5-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11420175
M. Wt: 387.3 g/mol
InChI Key: NPFCSGRPBXSLDO-UHFFFAOYSA-N
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Description

11-methyl-7-(2-methyl-5-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-7-(2-methyl-5-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the tricyclic core and subsequent functionalization to introduce the nitrophenyl and carbonitrile groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-methyl-7-(2-methyl-5-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrophenyl group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a compound with a modified nitrophenyl group.

Scientific Research Applications

11-methyl-7-(2-methyl-5-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 11-methyl-7-(2-methyl-5-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-methyl-7-(2-methyl-5-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile apart from these similar compounds is its specific functional groups and their arrangement, which can lead to unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H13N5O4

Molecular Weight

387.3 g/mol

IUPAC Name

11-methyl-7-(2-methyl-5-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C20H13N5O4/c1-11-5-6-14(25(28)29)9-16(11)24-18-15(8-13(10-21)19(24)26)20(27)23-7-3-4-12(2)17(23)22-18/h3-9H,1-2H3

InChI Key

NPFCSGRPBXSLDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=C(C4=N3)C

Origin of Product

United States

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